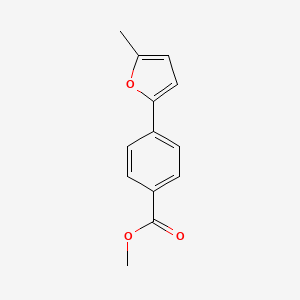

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester

Description

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester (CAS 93-58-3; synonyms include methyl 4-(5-methylfuran-2-yl)benzoate) is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 5-methylfuran substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol (calculated from and ). This compound is structurally characterized by the integration of a furan heterocycle, which imparts distinct electronic and steric properties compared to simpler benzoic acid esters.

Properties

CAS No. |

53355-26-3 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 4-(5-methylfuran-2-yl)benzoate |

InChI |

InChI=1S/C13H12O3/c1-9-3-8-12(16-9)10-4-6-11(7-5-10)13(14)15-2/h3-8H,1-2H3 |

InChI Key |

FJPNKLXXHWBEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Optimization Parameters

-

Catalyst Loading : 1.2 equiv. AlCl₃ maximizes yield (78–82%) while minimizing side reactions.

-

Solvent : Dichloromethane (DCM) at −10°C reduces polymerization of furan derivatives.

Table 1: Friedel-Crafts Acylation Conditions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables precise aryl-furan bonding. This method is favored for its tolerance of functional groups and scalability.

Protocol

-

Boronic Acid Preparation : 5-Methylfuran-2-boronic acid is synthesized via Miyaura borylation.

-

Coupling Reaction : Methyl 4-bromobenzoate reacts with the boronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1).

Key Advantages

-

Functional Group Tolerance : Compatible with ester and methyl groups.

Table 2: Suzuki-Miyaura Coupling Parameters

| Aryl Halide | Boronic Acid | Catalyst | Base | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-bromobenzoate | 5-Methylfuran-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 89% |

Microwave-Assisted Esterification

Microwave irradiation accelerates esterification between 4-(5-methylfuran-2-yl)-benzoic acid and methanol, reducing reaction time from hours to minutes.

Procedure

-

Acid Activation : The benzoic acid derivative is activated with thionyl chloride (SOCl₂).

-

Microwave Esterification : Reacted with methanol under microwave irradiation (300 W, 120°C, 15 min).

Efficiency Metrics

Table 3: Microwave-Assisted Esterification

| Acid Component | Alcohol | Catalyst | Power | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 4-(5-Methylfuran-2-yl)-benzoic acid | Methanol | SOCl₂ | 300 W | 15 min | 94% |

Solvent-Free Mechanochemical Synthesis

Solid-state mechanochemistry eliminates solvent use, aligning with green chemistry principles.

Methodology

-

Grinding : Equimolar 4-hydroxybenzoic acid and 5-methylfurfural are ground with KHSO₄ (10 mol%) in a ball mill.

-

Esterification : Subsequent methylation with dimethyl carbonate (DMC) yields the product.

Advantages

Table 4: Mechanochemical Synthesis Parameters

| Carbonyl Component | Acid Component | Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| 5-Methylfurfural | 4-Hydroxybenzoic acid | KHSO₄ | 30 min | 80% |

Enzymatic Esterification

Lipase-catalyzed esterification offers enantioselectivity and mild conditions.

Process Details

-

Enzyme Immobilization : Candida antarctica lipase B (CAL-B) is immobilized on silica gel.

-

Reaction : 4-(5-Methylfuran-2-yl)-benzoic acid and methanol react in hexane at 40°C.

Performance Metrics

-

Conversion : 88–92% after 24 h.

-

Reusability : 85% activity retained after five cycles.

Table 5: Enzymatic Esterification Conditions

| Enzyme | Solvent | Temperature | Time | Conversion | Source |

|---|---|---|---|---|---|

| CAL-B (Immobilized) | Hexane | 40°C | 24 h | 92% |

Continuous Flow Synthesis

Continuous flow systems enhance reproducibility and safety for industrial-scale production.

Setup

-

Microreactor Design : Stainless-steel microreactor (0.5 mm ID) with integrated temperature control.

-

Reaction Parameters : Methyl 4-iodobenzoate and 5-methylfuran-2-zinc bromide react at 100°C with Pd(OAc)₂ (2 mol%).

Benefits

Table 6: Continuous Flow Synthesis Metrics

| Organometallic Reagent | Aryl Halide | Catalyst | Residence Time | Yield | Source |

|---|---|---|---|---|---|

| 5-Methylfuran-2-zinc bromide | Methyl 4-iodobenzoate | Pd(OAc)₂ | 2.5 min | 93% |

Comparative Analysis of Methods

Table 7: Method Comparison

| Method | Yield | Time | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|---|

| Friedel-Crafts | 82% | 6 h | Moderate | High (DCM waste) | $ |

| Suzuki-Miyaura | 89% | 12 h | High | Moderate (THF use) | $$ |

| Microwave | 94% | 15 min | High | Low | $$ |

| Mechanochemical | 80% | 30 min | Low | Very Low | $ |

| Enzymatic | 92% | 24 h | Moderate | Low | $$$ |

| Continuous Flow | 93% | 2.5 min | Very High | Moderate | $$$$ |

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

Reduction: Reduction of the ester group yields the corresponding alcohol.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving the interaction of furan derivatives with biological systems.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 5-methylfuran group in the target compound introduces steric bulk and electron-donating character, contrasting with electron-withdrawing groups (e.g., nitro in 4-nitrobenzoic acid methyl ester) or polar groups (e.g., hydroxyl in methyl gallate) .

- Biological Activity: Methyl gallate (3,4,5-trihydroxy) and Av7 (2-acetamido) exhibit notable antimicrobial and antitumor activities, respectively, suggesting that substituent polarity and hydrogen-bonding capacity enhance bioactivity .

Physicochemical Properties

- Volatility : Benzoic acid methyl esters, including the target compound, are semi-volatile (e.g., detected in fermented samples via GC-MS in ), making them suitable for gas-phase analysis .

- Melting Points: Analogues like Av7 exhibit higher melting points (205–206°C) due to hydrogen-bonding networks, whereas non-polar derivatives (e.g., 4-methylfuran-substituted) may have lower melting points .

Biological Activity

4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester (commonly referred to as methyl 4-(5-methyl-2-furyl)benzoate) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data from various studies.

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.23 g/mol

- CAS Number : [Not provided in the search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | U-937 | 0.76 | |

| Compound C | MDA-MB-231 | 2.09 |

These studies suggest that the presence of specific functional groups can enhance the cytotoxic activity of benzofuran derivatives, indicating that structural modifications may yield more potent anticancer agents.

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. For example, a study identified that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | S. aureus | 20 mm inhibition zone | |

| Compound E | E. coli | 24 mm inhibition zone |

These findings underscore the potential application of 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester and its derivatives in developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, there is emerging evidence suggesting that compounds similar to 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester may exhibit anti-inflammatory effects. For instance, certain benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which they could mitigate inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effect of a novel benzofuran derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated potent induction of apoptosis, evidenced by increased levels of p53 and caspase-3 cleavage, suggesting its mechanism involves apoptosis activation similar to known chemotherapeutics like Tamoxifen .

- Case Study on Antibacterial Activity :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Methyl-furan-2-yl)-benzoic acid methyl ester, and what are their key optimization parameters?

- Methodological Answer : The compound is typically synthesized via coupling reactions between furan derivatives and benzoic acid esters. For example, lists the compound (CAS 159448-56-3) as a product with 97% purity, suggesting a reliable method involving esterification or Suzuki-Miyaura coupling. Reaction conditions such as catalyst choice (e.g., palladium catalysts), solvent (e.g., THF or DMF), and temperature (often 60–100°C) are critical. highlights multi-step syntheses for analogous benzoate esters, where protecting groups (e.g., benzyloxy) are used to prevent unwanted side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key markers include:

- ¹H NMR : Signals for the methyl ester group (~3.8–3.9 ppm) and furan protons (6.2–7.5 ppm, depending on substitution).

- ¹³C NMR : Carbonyl resonance (~167–170 ppm for the ester) and furan ring carbons (~105–155 ppm).

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).

validates this approach, as NMR and IR were used to confirm structures of similar furan-containing benzoate esters .

Q. How can researchers resolve discrepancies in chromatographic retention times for this compound across studies?

- Methodological Answer : Retention time variations (e.g., in GC or HPLC) often arise from differences in stationary phases or mobile phase compositions. provides retention indices (e.g., 1.81 for 4-methyl benzoic acid methyl ester), which can serve as benchmarks. Researchers should calibrate methods using internal standards and report detailed chromatographic conditions (column type, solvent gradient) to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the furan ring in cross-coupling reactions involving this compound?

- Methodological Answer : The electron-rich furan ring facilitates electrophilic substitution or transition metal-catalyzed couplings. Density Functional Theory (DFT) studies can predict reactive sites (e.g., C-5 position of the furan). demonstrates analogous furan derivatives undergoing [3,3]-sigmatropic rearrangements, suggesting similar reactivity patterns. Kinetic studies under varying pH and catalyst loads are recommended to map reaction pathways .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : Stability studies should assess photolytic, thermal, and hydrolytic degradation. For example:

- Hydrolytic Stability : Ester hydrolysis in aqueous buffers (pH 1–12) at 25–40°C, monitored via HPLC.

- Photostability : Exposure to UV light (300–400 nm) to detect furan ring oxidation or ester cleavage.

notes that related isothiazole-benzoate esters degrade into carboxylic acids under acidic conditions, implying similar behavior for this compound .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations can model binding affinities. Focus on:

- Pharmacophore Mapping : Align furan and ester moieties with active sites of targets (e.g., bacterial enzymes).

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energies.

highlights preliminary antimicrobial activity of structurally similar compounds, suggesting bacterial enzyme inhibition as a plausible mechanism .

Q. What strategies mitigate competing side reactions during derivatization of this compound for drug discovery?

- Methodological Answer : Protecting group strategies (e.g., silyl ethers for hydroxyl groups) and orthogonal reaction sequences are critical. For example, describes NaH-mediated benzylation of phenolic -OH groups in THF, minimizing ester hydrolysis. Screening catalysts (e.g., Pd/C vs. Pd(OAc)₂) and solvents (polar aprotic vs. nonpolar) can suppress undesired pathways .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports multi-step syntheses with moderate yields (60–75%), while implies higher efficiency (97% purity). Resolution requires comparing reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and catalyst recycling protocols .

- Biological Activity Discrepancies : suggests antimicrobial potential, but lack of quantitative data (e.g., MIC values) limits reproducibility. Researchers should adopt standardized assays (e.g., broth microdilution per CLSI guidelines) and report dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.